molecular formula C6H6BrClN2 B177518 5-Bromo-2-chloro-4-methylpyridin-3-amine CAS No. 1204231-59-3

5-Bromo-2-chloro-4-methylpyridin-3-amine

Cat. No.: B177518
CAS No.: 1204231-59-3
M. Wt: 221.48 g/mol
InChI Key: ITPSFLLGFGUUQH-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring, along with an amine group at the 3-position .

Mechanism of Action

Target of Action

5-Bromo-2-chloro-4-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6BrClN2 It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Mode of Action

It is known that chemoselective amination of polyhalopyridines, including compounds structurally related to this compound, is a crucial synthetic method. A study demonstrated that a palladium-Xantphos complex catalyzed amination of 5-bromo-2-chloropyridine results in high yields and excellent chemoselectivity, predominantly producing 5-amino-2-chloropyridine.

Biochemical Pathways

It is known that regioselective displacement reactions with ammonia on halopyrimidines have been studied, with 5-bromo-2,4-dichloro-6-methylpyrimidine reacting to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This behavior underlines the utility of such compounds in constructing complex heterocyclic structures through selective substitution reactions, which can be pivotal in the development of new materials, catalysts, or biologically active molecules.

Result of Action

It is known that 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, which can be derived from compounds similar to this compound, serves as an intermediate in synthesizing pyrimido [4,5-e] [1,3,4]thiadiazine derivatives. This synthesis route emphasizes the compound’s versatility in heterocyclic chemistry, enabling the creation of novel structures with potential applications in drug discovery and development.

Action Environment

It is known that the compound is a solid at room temperature and has a boiling point of approximately 3164±370C at 760 mmHg .

Safety and Hazards

5-Bromo-2-chloro-4-methylpyridin-3-amine is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-methylpyridin-3-amine typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Ethanol, water, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 4-Methyl-2-chloropyridine
  • 3-Amino-5-bromopyridine

Uniqueness

5-Bromo-2-chloro-4-methylpyridin-3-amine is unique due to the combination of bromine, chlorine, and a methyl group on the pyridine ring, along with an amine group. This unique structure allows it to participate in specific chemical reactions and makes it a valuable building block in the synthesis of more complex molecules.

Properties

IUPAC Name

5-bromo-2-chloro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPSFLLGFGUUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591633
Record name 5-Bromo-2-chloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204231-59-3
Record name 5-Bromo-2-chloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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